molecular formula C11H11BrO2 B11722939 6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B11722939
M. Wt: 255.11 g/mol
InChI Key: IEHMJZVOPZQIDJ-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11BrO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a methoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination of 8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

6-bromo-8-methoxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11BrO2/c1-14-10-6-8(12)5-7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3

InChI Key

IEHMJZVOPZQIDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CCC2)Br

Origin of Product

United States

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